Cas no 893669-11-9 (4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate)

4-tert-Butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate is a specialized sulfonate ester compound featuring a tert-butylphenyl group and a brominated methoxybenzene moiety. Its key advantages include high chemical stability due to the steric hindrance provided by the tert-butyl group, as well as the reactivity imparted by the bromine substituent, making it useful in cross-coupling reactions and as an intermediate in organic synthesis. The methoxy group further enhances its solubility in organic solvents, facilitating its use in various synthetic applications. This compound is particularly valuable in pharmaceutical and materials science research, where precise functionalization and controlled reactivity are required.
4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate structure
893669-11-9 structure
Product name:4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
CAS No:893669-11-9
MF:C17H19BrO4S
MW:399.29936337471
CID:5331440
PubChem ID:34119170

4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate Chemical and Physical Properties

Names and Identifiers

    • 893669-11-9
    • AKOS040853620
    • 4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
    • F1639-0284
    • 4-(1,1-Dimethylethyl)phenyl 5-bromo-2-methoxybenzenesulfonate
    • Inchi: 1S/C17H19BrO4S/c1-17(2,3)12-5-8-14(9-6-12)22-23(19,20)16-11-13(18)7-10-15(16)21-4/h5-11H,1-4H3
    • InChI Key: OMDJPMXCCDEAMA-UHFFFAOYSA-N
    • SMILES: C1(S(OC2=CC=C(C(C)(C)C)C=C2)(=O)=O)=CC(Br)=CC=C1OC

Computed Properties

  • Exact Mass: 398.01874g/mol
  • Monoisotopic Mass: 398.01874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 472
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 61Ų

Experimental Properties

  • Density: 1.377±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 493.7±45.0 °C(Predicted)

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Life Chemicals
F1639-0284-30mg
4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
893669-11-9 90%+
30mg
$119.0 2023-04-20
Life Chemicals
F1639-0284-2μmol
4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
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2μl
$57.0 2023-04-20
Life Chemicals
F1639-0284-15mg
4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
893669-11-9 90%+
15mg
$89.0 2023-04-20
Life Chemicals
F1639-0284-75mg
4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
893669-11-9 90%+
75mg
$208.0 2023-04-20
Life Chemicals
F1639-0284-100mg
4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
893669-11-9 90%+
100mg
$248.0 2023-04-20
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F1639-0284-20mg
4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
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20mg
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4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
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F1639-0284-5mg
4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
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5mg
$69.0 2023-04-20
Life Chemicals
F1639-0284-2mg
4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
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2mg
$59.0 2023-04-20
Life Chemicals
F1639-0284-40mg
4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate
893669-11-9 90%+
40mg
$140.0 2023-04-20

Additional information on 4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate

Professional Introduction to 4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate (CAS No. 893669-11-9)

4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate, identified by the CAS number 893669-11-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonates, which are widely recognized for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs). The structural features of this molecule, including the presence of a tert-butyl group, a bromo substituent, and a methoxy group, contribute to its unique chemical properties and reactivity, making it a valuable candidate for further exploration in drug discovery and material science.

The tert-butyl group at the para position relative to the benzene ring enhances the lipophilicity of the molecule, which is a critical factor in determining its bioavailability and interaction with biological targets. This feature makes it particularly useful in designing molecules that require optimal solubility and membrane permeability. Additionally, the bromo substituent at the ortho position introduces electrophilic characteristics, facilitating various chemical transformations such as cross-coupling reactions, which are fundamental in modern synthetic organic chemistry. The methoxy group, located at the meta position, contributes to electron-donating effects, influencing the overall electronic properties of the molecule and its potential interactions with enzymes and receptors.

In recent years, sulfonate derivatives have been extensively studied due to their broad spectrum of biological activities. The sulfonate moiety is known to enhance binding affinity and metabolic stability, making it an attractive scaffold for drug development. Specifically, compounds like 4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate have been explored for their potential applications in treating various diseases, including inflammatory disorders and neurological conditions. The combination of structural elements such as the tert-butyl group, bromo substituent, and methoxy group provides a rich framework for modulating biological activity through structure-activity relationship (SAR) studies.

One of the most compelling aspects of this compound is its utility as a building block in medicinal chemistry. The presence of multiple reactive sites allows for facile functionalization, enabling chemists to design novel derivatives with enhanced pharmacological profiles. For instance, recent research has demonstrated that sulfonate-based compounds can act as potent inhibitors of specific enzymes by occupying critical binding pockets. The 4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate structure provides an excellent starting point for such investigations, leveraging its inherent stability and reactivity.

Moreover, advancements in computational chemistry have facilitated the rapid design and optimization of molecules like this one. Molecular modeling studies have shown that the spatial arrangement of functional groups in 4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate can be fine-tuned to improve binding affinity to target proteins. These virtual experiments have guided experimental efforts, leading to more efficient synthesis routes and higher yields of biologically active compounds. The integration of computational methods with traditional synthetic techniques has significantly accelerated the drug discovery process.

The role of sulfonates in medicinal chemistry extends beyond their use as intermediates. Several FDA-approved drugs contain sulfonamide or sulfonate groups, highlighting their therapeutic significance. For example, drugs used to treat diabetes and glaucoma incorporate sulfonate moieties that contribute to their efficacy. The structural motifs present in 4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate share similarities with these established therapeutics, suggesting potential therapeutic applications upon further investigation.

Recent publications have explored the synthesis and characterization of novel sulfonate derivatives with promising biological activities. Researchers have reported on the development of compounds that exhibit anti-inflammatory, antiviral, and anticancer properties. The unique combination of substituents in 4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate makes it an intriguing candidate for such studies. Its molecular framework can be modified to explore different pharmacophores while maintaining key structural features that enhance bioactivity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include bromination followed by methylation and sulfonation reactions. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce additional functional groups or modify existing ones. The versatility of synthetic methodologies allows for tailored modifications based on specific research objectives.

In conclusion,4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate (CAS No. 893669-11-9) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features, including the tert-butyl group, bromo substituent, and methoxy group, contribute to its reactivity and suitability for drug development. With ongoing advancements in synthetic chemistry and computational modeling,4-tert-butylphenyl 5-bromo-2-methoxybenzene-1-sulfonate is poised to play a crucial role in discovering new therapeutic agents targeting various diseases.

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